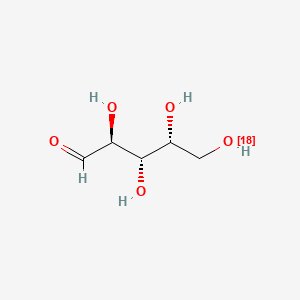
D-Lyxose-18O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Lyxose-18O is a rare sugar, specifically an isotopically labeled form of D-Lyxose, where the oxygen atom at the 18th position is replaced with the isotope oxygen-18 D-Lyxose is a pentose sugar, meaning it contains five carbon atoms It is an aldose, which means it has an aldehyde group at the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions
D-Lyxose-18O can be synthesized through several methods. One common approach involves the isomerization of D-Xylulose using D-Lyxose isomerase. This enzyme catalyzes the reversible isomerization reaction between D-Xylulose and D-Lyxose . The reaction conditions typically involve moderate temperatures and pH levels, making the process efficient and sustainable.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their specificity and efficiency. Enzymatic methods are preferred over chemical synthesis because they offer high specificity, moderate reaction conditions, and sustainability . The use of D-Lyxose isomerase in large-scale production has shown promising results, with high yields and purity of the final product .
化学反应分析
Types of Reactions
D-Lyxose-18O undergoes various chemical reactions, including:
Oxidation: D-Lyxose can be oxidized to form D-Lyxonic acid.
Reduction: Reduction of D-Lyxose can yield D-Lyxitol.
Isomerization: As mentioned earlier, D-Lyxose can be isomerized to D-Xylulose using D-Lyxose isomerase.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.
Isomerization: Enzymatic isomerization typically requires D-Lyxose isomerase and moderate temperatures.
Major Products Formed
Oxidation: D-Lyxonic acid
Reduction: D-Lyxitol
Isomerization: D-Xylulose
科学研究应用
D-Lyxose-18O has a wide range of applications in scientific research:
作用机制
The mechanism of action of D-Lyxose-18O involves its interaction with specific enzymes and metabolic pathways. D-Lyxose isomerase catalyzes the isomerization of D-Lyxose to D-Xylulose, which can then enter various metabolic pathways . The molecular targets include enzymes involved in sugar metabolism, and the pathways involved are primarily those related to carbohydrate metabolism .
相似化合物的比较
Similar Compounds
D-Xylulose: An isomer of D-Lyxose, involved in similar metabolic pathways.
D-Mannose: Another aldose sugar with similar chemical properties.
L-Ribose: A rare sugar with applications in the synthesis of antiviral and anticancer agents.
Uniqueness of D-Lyxose-18O
This compound is unique due to its isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. The presence of oxygen-18 provides a distinct advantage in tracing and studying biochemical reactions .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.13 g/mol |
IUPAC 名称 |
(2S,3S,4R)-2,3,4-trihydroxy-5-(18O)oxidanylpentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i7+2 |
InChI 键 |
PYMYPHUHKUWMLA-OEQRBXGGSA-N |
手性 SMILES |
C([C@H]([C@@H]([C@@H](C=O)O)O)O)[18OH] |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















